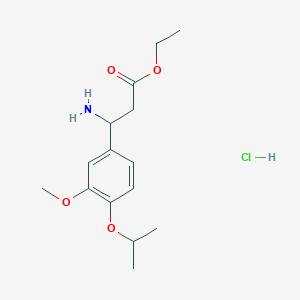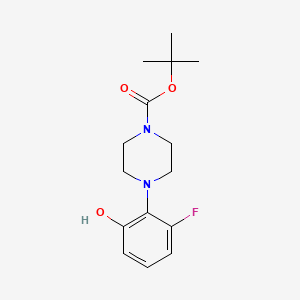
4-(2-fluoro-6-hidroxifenil)piperazin-1-carboxilato de terc-butilo
Descripción general
Descripción
“Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a phenyl ring, which is a type of aromatic hydrocarbon. The phenyl ring is substituted with a fluoro and a hydroxy group, and the piperazine ring is substituted with a tert-butyl carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring and a phenyl ring. The piperazine ring is a six-membered ring with two nitrogen atoms, and the phenyl ring is a six-membered carbon ring with alternating double and single bonds .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar hydroxy and fluoro groups on the phenyl ring could influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
4-(2-fluoro-6-hidroxifenil)piperazin-1-carboxilato de terc-butilo: Aplicaciones de Investigación Científica
Síntesis de Nuevos Compuestos Orgánicos: Los derivados de piperazina de terc-butilo son conocidos por servir como bloques de construcción en la síntesis de una variedad de nuevos compuestos orgánicos. Estos incluyen amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas. Tales compuestos tienen aplicaciones potenciales en química medicinal para el descubrimiento y desarrollo de fármacos .
Agentes Fluorantes en el Descubrimiento de Fármacos: La introducción de átomos de flúor en las moléculas puede alterar significativamente su actividad biológica. Compuestos como el this compound pueden utilizarse como agentes fluorantes o intermediarios en la síntesis de compuestos fluorados, que son muy buscados en la industria farmacéutica por sus propiedades únicas .
Actividad Antifúngica: Si bien no está directamente relacionado con el compuesto específico en cuestión, los derivados del fenol de terc-butilo han mostrado actividades antifúngicas. Es plausible que el this compound también pueda explorarse para bioactividades similares .
Suministros de Investigación Científica: Los derivados de piperazina están disponibles a través de empresas de suministro de investigación científica, lo que indica su uso en diversas aplicaciones de investigación. Pueden utilizarse como reactivos o catalizadores en reacciones químicas o como estándares y controles en estudios analíticos .
Caracterización y Estudios Estructurales: Compuestos como el this compound pueden caracterizarse mediante técnicas como espectroscopia FT-IR, RMN, LCMS y estudios de difracción de rayos X. Estos estudios son cruciales para confirmar la estructura de los compuestos sintetizados y para comprender sus propiedades químicas .
Springer - Síntesis, caracterización, estudios de difracción de rayos X Baidu - Descubrimiento de 4-terc-butil-2,6-dimetilfeniltrifluoruro de azufre Springer - Estructura molecular y bioactividades Merck - 4-((4-nitrofenil)sulfonil)piperazin-1-carboxilato de terc-butilo Springer - Síntesis, caracterización
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperazine derivatives have been found to exhibit antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. It is also thermally stable, making it suitable for use in high-temperature reactions. In addition, it has a relatively low toxicity, making it safe to handle in the laboratory. However, Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate is also limited by its low volatility, which can make it difficult to work with in some experiments.
Direcciones Futuras
The potential future directions for Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate are numerous. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other small molecules. It could also be used as a tool for studying the structure and dynamics of proteins and enzymes, as well as for studying the interactions between small molecules and proteins. In addition, it could be used as a ligand for affinity chromatography, and as a substrate for the synthesis of pharmaceuticals and other compounds. Finally, it could be used as an inhibitor of the enzyme phosphodiesterase-4, and as a modulator of the activity of the enzyme acetylcholinesterase.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19/h4-6,19H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZOKZWEJRWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




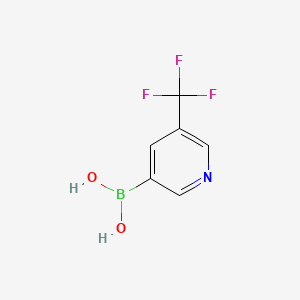

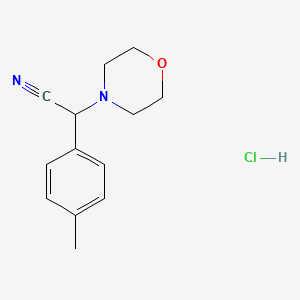



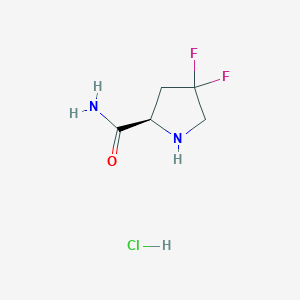

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)

![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)
